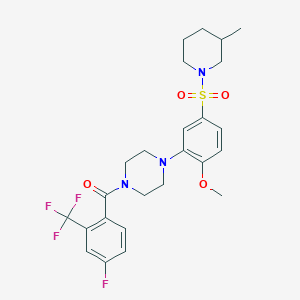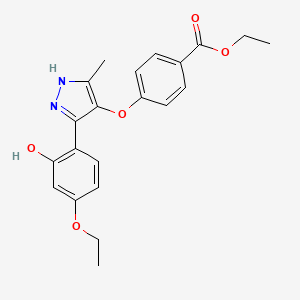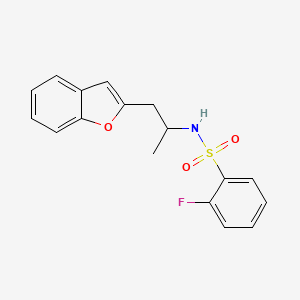
(4-Fluoro-2-(trifluoromethyl)phenyl)(4-(2-methoxy-5-((3-methylpiperidin-1-yl)sulfonyl)phenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(trifluoromethyl)phenylsulfonyl]phenyl}piperazino)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of fluorine, trifluoromethyl, methoxy, and sulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
作用機序
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The -CF3 group, when attached to a tertiary stereogenic center in a hetero aliphatic ring, can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a -cf3 group have been associated with the inhibition of the reverse transcriptase enzyme , which is a key enzyme in the replication of retroviruses.
Pharmacokinetics
The presence of the -cf3 group can potentially influence these properties, as it has been associated with improved drug potency .
Result of Action
Given its potential role in inhibiting the reverse transcriptase enzyme , it can be inferred that it may have antiviral properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(trifluoromethyl)phenylsulfonyl]phenyl}piperazino)methanone involves multiple steps, starting with the preparation of the core phenyl and piperazino structures. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the fluoro and trifluoromethyl groups onto the phenyl ring.
Sulfonylation: Addition of the sulfonyl group to the piperazino moiety.
Methoxylation: Incorporation of the methoxy group under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Key steps include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-Fluoro-2-(trifluoromethyl)phenylsulfonyl]phenyl}piperazino)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting Agents: Such as halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order fluorinated compounds, while reduction may produce simpler derivatives.
科学的研究の応用
4-Fluoro-2-(trifluoromethyl)phenylsulfonyl]phenyl}piperazino)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
類似化合物との比較
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenol: Shares the fluoro and trifluoromethyl groups but lacks the piperazino and sulfonyl moieties.
4-(Trifluoromethyl)phenylacetic acid: Contains the trifluoromethyl group but differs in the overall structure.
Uniqueness
The uniqueness of 4-Fluoro-2-(trifluoromethyl)phenylsulfonyl]phenyl}piperazino)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F4N3O4S/c1-17-4-3-9-32(16-17)37(34,35)19-6-8-23(36-2)22(15-19)30-10-12-31(13-11-30)24(33)20-7-5-18(26)14-21(20)25(27,28)29/h5-8,14-15,17H,3-4,9-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILVAPARIANLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F4N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2902896.png)
![1-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2902897.png)
![N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2902898.png)
![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2902900.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxybenzylidene)propanehydrazide](/img/structure/B2902901.png)

![2-[(3-Methylphenyl)methylidene]butanal](/img/structure/B2902905.png)
![methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2902906.png)
![2-oxo-6-(phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B2902908.png)
![Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B2902909.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2902911.png)
![6-(4-methoxybenzyl)-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2902914.png)
![4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2902917.png)

